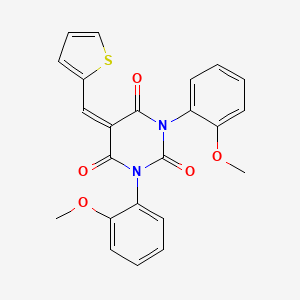
N-cyclopropylguanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropylguanidine hydrochloride is a chemical compound with the molecular formula C4H10ClN3. It is a derivative of guanidine, featuring a cyclopropyl group attached to the guanidine moiety.
Métodos De Preparación
The synthesis of N-cyclopropylguanidine hydrochloride typically involves the reaction of cyclopropylamine with a guanidine precursor. One common method is the reaction of cyclopropylamine with S-methylisothiourea, which yields the desired guanidine derivative after deprotection . Industrial production methods may involve catalytic guanylation reactions using transition metals to enhance efficiency and yield .
Análisis De Reacciones Químicas
N-cyclopropylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where the cyclopropyl group or the guanidine moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
N-cyclopropylguanidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of N-cyclopropylguanidine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N-cyclopropylguanidine hydrochloride can be compared with other guanidine derivatives such as:
N-cyclopropylguanidine: Similar in structure but without the hydrochloride component.
Cyclopropylguanidine: Lacks the hydrochloride group, affecting its solubility and reactivity.
Other guanidine derivatives: Such as aminoguanidine and methylguanidine, which have different substituents on the guanidine moiety. The uniqueness of this compound lies in its specific structural features and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
168627-33-6; 207974-05-8 |
|---|---|
Fórmula molecular |
C4H10ClN3 |
Peso molecular |
135.6 |
Nombre IUPAC |
2-cyclopropylguanidine;hydrochloride |
InChI |
InChI=1S/C4H9N3.ClH/c5-4(6)7-3-1-2-3;/h3H,1-2H2,(H4,5,6,7);1H |
Clave InChI |
ZQAUSVZGWDBBNT-UHFFFAOYSA-N |
SMILES |
C1CC1N=C(N)N.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2705763.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2705764.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2705765.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2705767.png)
![2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2705769.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2705775.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2705779.png)
![N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE](/img/structure/B2705780.png)
![methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B2705781.png)

